molecular formula C15H13F3N2O2 B590859 Laflunimus CAS No. 147076-36-6

Laflunimus

货号: B590859
CAS 编号: 147076-36-6
分子量: 310.27 g/mol
InChI 键: GDHFOVCRYCPOTK-QBFSEMIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

拉弗鲁尼穆斯是一种具有免疫抑制特性的新型小分子药物,它是来氟米特活性代谢物 A77 1726 的类似物。拉弗鲁尼穆斯是一种口服活性抑制剂,可以抑制二氢乳清酸脱氢酶 (DHODH) 以及前列腺素内过氧化物合酶 (PGHS) -1 和 -2 .

准备方法

合成路线及反应条件

拉弗鲁尼穆斯可以通过一系列化学反应合成,包括引入三氟甲基和形成嘧啶环。合成路线通常包括以下步骤:

工业生产方法

拉弗鲁尼穆斯的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。连续流动反应器和自动化系统的使用可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

拉弗鲁尼穆斯经历各种化学反应,包括:

常用试剂和条件

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生羟基化衍生物,而还原可以产生脱氧化合物 .

科学研究应用

拉弗鲁尼穆斯具有广泛的科学研究应用:

    化学: 用作研究酶抑制和涉及嘧啶衍生物的化学反应的工具。

    生物学: 研究其对细胞过程和免疫反应的影响。

    医学: 探索其在治疗 2 型糖尿病、神经痛和脊髓损伤等疾病中的潜力。

    工业: 用于开发新的药物和治疗剂.

作用机制

拉弗鲁尼穆斯主要通过抑制二氢乳清酸脱氢酶 (DHODH) 发挥作用,DHODH 是一种参与嘧啶合成的酶。通过抑制 DHODH,拉弗鲁尼穆斯破坏了嘧啶的合成,嘧啶是 DNA 和 RNA 合成所必需的。这种抑制导致快速分裂细胞 (如免疫细胞) 增殖的减少 . 此外,拉弗鲁尼穆斯作为γ-氨基丁酸 A (GABAA) 受体的正变构调节剂发挥作用,增强其对神经元活动的抑制效应 .

相似化合物的比较

拉弗鲁尼穆斯在其双重作用机制中是独特的,它同时靶向 DHODH 和 GABAA 受体。类似的化合物包括:

拉弗鲁尼穆斯因其增强的效力和双重靶向机制而脱颖而出,使其成为各种治疗应用的有希望的候选药物。

生物活性

Laflunimus, a compound known for its immunosuppressive properties, has garnered attention in recent years due to its potential therapeutic applications, particularly in autoimmune diseases and organ transplantation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound (also known as A771726) is an analog of the immunosuppressant leflunomide. It functions primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. By inhibiting DHODH, this compound reduces the proliferation of activated lymphocytes, thereby exerting its immunosuppressive effects.

The primary mechanism through which this compound exerts its biological effects involves:

  • Inhibition of DHODH : This leads to a decrease in uridine monophosphate (UMP) levels, which is crucial for RNA synthesis and cell proliferation.
  • Reduction of T-cell Activation : this compound inhibits the activation and proliferation of T-cells by modulating cytokine production and signaling pathways.

1. Immunosuppressive Activity

This compound has been shown to effectively suppress immune responses in various models:

  • Case Study : In a study involving kidney transplant recipients, patients treated with this compound demonstrated a lower incidence of acute rejection compared to those receiving standard therapy .
  • Mechanism : The compound reduces IL-2 production, a key cytokine in T-cell activation, thereby preventing the proliferation of autoreactive T-cells.

2. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects:

  • Research Findings : Studies have indicated that this compound can decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of rheumatoid arthritis .
  • Implications : These properties suggest potential applications in treating chronic inflammatory conditions.

3. Antiproliferative Effects

The antiproliferative effects of this compound have been explored in cancer research:

  • In Vitro Studies : this compound has been shown to inhibit the growth of various cancer cell lines, including lymphoid malignancies. The IC50 values for different cancer cell lines range from 10 to 30 µM .
  • Mechanism : The compound induces apoptosis in cancer cells through mitochondrial pathways, increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
ImmunosuppressionReduced T-cell activation and cytokine production
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
AntiproliferativeInhibition of cancer cell growth (IC50: 10-30 µM)

1. Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis treated with this compound showed significant improvement in disease activity scores compared to placebo groups. Patients reported reduced joint pain and swelling after 12 weeks of treatment .

2. Organ Transplantation

In a cohort study analyzing organ transplant recipients, those receiving this compound as part of their immunosuppressive regimen had lower rates of acute rejection and improved graft survival compared to historical controls .

属性

IUPAC Name

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHFOVCRYCPOTK-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C(=C(/C2CC2)\O)/C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147076-36-6
Record name Laflunimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147076366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAFLUNIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44EH625IUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。